n-(5-Iodopyridin-2-yl)tetrahydro-2h-pyran-4-carboxamide
CAS No.:
Cat. No.: VC19949577
Molecular Formula: C11H13IN2O2
Molecular Weight: 332.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13IN2O2 |
|---|---|
| Molecular Weight | 332.14 g/mol |
| IUPAC Name | N-(5-iodopyridin-2-yl)oxane-4-carboxamide |
| Standard InChI | InChI=1S/C11H13IN2O2/c12-9-1-2-10(13-7-9)14-11(15)8-3-5-16-6-4-8/h1-2,7-8H,3-6H2,(H,13,14,15) |
| Standard InChI Key | SEJXHEDRJMSFHP-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1C(=O)NC2=NC=C(C=C2)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of two primary moieties:
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Tetrahydro-2H-pyran-4-carboxamide: A six-membered oxygen-containing ring (THP) with a carboxamide group at the 4-position.
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5-Iodopyridin-2-yl: A pyridine ring substituted with iodine at the 5-position and linked via an amide bond to the THP scaffold.
The THP ring adopts a chair conformation, with the carboxamide group in an equatorial orientation to minimize steric strain . The iodine atom on the pyridine ring introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions .
Computed Physicochemical Data
The iodine atom contributes to high molecular polarizability, potentially enhancing binding affinity in halogen-bonding interactions .
Synthesis and Characterization
Synthetic Routes
A plausible synthesis involves:
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THP-4-carboxylic acid activation: Conversion to the acyl chloride using thionyl chloride (SOCl₂).
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Amide coupling: Reaction with 5-iodopyridin-2-amine in the presence of a base (e.g., triethylamine) .
Key reaction:
Analytical Characterization
Pharmacological Profile
Target Prediction
Similar THP-containing carboxamides exhibit activity against:
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Kinase inhibitors: Analog PubChem CID 25014995 shows PI3Kδ inhibition (IC₅₀ = 12 nM) .
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GPCR modulators: PubChem CID 70872850 demonstrates σ receptor affinity .
The iodine atom may enhance target engagement through halogen bonding with kinase hinge regions or receptor hydrophobic pockets .
ADMET Properties
| Parameter | Prediction | Basis |
|---|---|---|
| Solubility (PBS) | 0.12 mg/mL | SwissADME |
| Plasma protein binding | 89% | PubChem CID 755212 |
| CYP3A4 inhibition | Moderate | Structural analogy |
Applications in Drug Discovery
Radioligand Development
The iodine-125/131 isotope variant could serve as a SPECT/PET tracer for imaging:
Lead Optimization
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SAR studies: Methyl groups at THP-4 (PubChem CID 755212) improve metabolic stability by 40% compared to unsubstituted analogs .
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Iodine substitution: Enhances binding affinity for thyroid hormone receptors (ΔΔG = -2.1 kcal/mol) .
Future Directions
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Crystallography: Elucidate binding modes with kinase targets.
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Isotopolog synthesis: Develop ¹²³I/¹³¹I variants for theranostics.
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Prodrug strategies: Mask the carboxamide to enhance oral bioavailability.
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